molecular formula C21H17N3O2 B2550306 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide CAS No. 887198-16-5

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide

Cat. No. B2550306
CAS RN: 887198-16-5
M. Wt: 343.386
InChI Key: KBYMSDBJESOCHE-UHFFFAOYSA-N
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Description

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide” is complex and involves various chemical reactions. The structure–activity relationship (SAR) has been drawn and graphically represented .


Chemical Reactions Analysis

Imidazo [1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .

Future Directions

Imidazo [1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, it is expected that future research will continue to explore the potential applications of this compound in various fields.

Mechanism of Action

Target of Action

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a compound that has been synthesized and evaluated for its inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These enzymes are the primary targets of this compound.

Mode of Action

The compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide interacts with its targets, namely acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase, by inhibiting their activities

Biochemical Pathways

The inhibition of acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase by N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide affects several biochemical pathways. For instance, the inhibition of acetyl cholinesterase and butrylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, affecting nerve signal transmission . On the other hand, the inhibition of Lipoxygenase can affect the metabolism of arachidonic acid, leading to a decrease in the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The molecular and cellular effects of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide’s action are primarily related to its inhibitory activity against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . By inhibiting these enzymes, this compound can affect nerve signal transmission and inflammatory responses, among other processes.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21(15-26-18-6-2-1-3-7-18)22-17-11-9-16(10-12-17)19-14-24-13-5-4-8-20(24)23-19/h1-14H,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYMSDBJESOCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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